1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate, with the chemical formula C22H16Br2N2O3, is a complex organic compound. It belongs to the class of hydrazones and contains both naphthalene and benzoyl moieties. This compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common route includes the condensation of 2-naphthylamine with 4-bromobenzoyl chloride, followed by the reaction with hydrazine hydrate. The resulting product is then esterified with 3-methylbenzoic acid.
Reaction Conditions:
Step 1: Condensation of 2-naphthylamine with 4-bromobenzoyl chloride:
Step 2: Hydrazinolysis:
Step 3: Esterification:
Industrial Production:
Industrial-scale production methods may involve modifications to improve yield, scalability, and safety.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the carbonyl group.
Substitution: Substituents on the benzene rings can be replaced. Common reagents include strong acids, bases, and reducing agents.
Major products:
- Reduction: Formation of the corresponding hydrazine derivative.
- Substitution: Various substituted derivatives.
Scientific Research Applications
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate finds applications in:
Chemistry: As a building block for designing new ligands or catalysts.
Biology: Investigating interactions with biological macromolecules.
Medicine: Potential therapeutic applications (requires further research).
Industry: Used in material science and organic synthesis.
Mechanism of Action
While there are related compounds, the unique combination of naphthalene, benzoyl, and hydrazonoyl groups sets 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate apart.
Comparison with Similar Compounds
- 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Properties
CAS No. |
767332-55-8 |
---|---|
Molecular Formula |
C26H19BrN2O3 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C26H19BrN2O3/c1-17-5-4-7-20(15-17)26(31)32-24-14-11-18-6-2-3-8-22(18)23(24)16-28-29-25(30)19-9-12-21(27)13-10-19/h2-16H,1H3,(H,29,30)/b28-16+ |
InChI Key |
CBDMKKQMNIZDSV-LQKURTRISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.